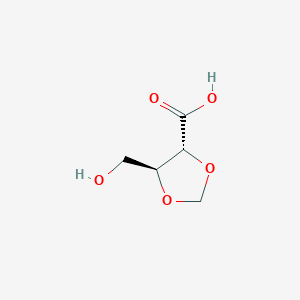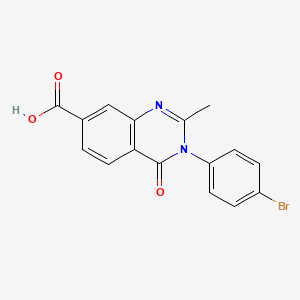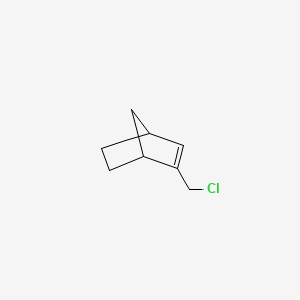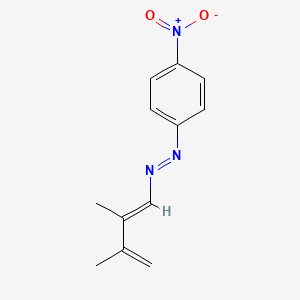![molecular formula C21H18O B14457527 1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 70603-15-5](/img/structure/B14457527.png)
1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is an aromatic hydrocarbon compound It is characterized by the presence of a methoxyphenyl group attached to an ethene bridge, which is further connected to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ] The reaction conditions include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation and subsequent dehydrogenation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation of GABAA receptors can potentially improve cognitive function in individuals with neurodevelopmental disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural properties but lacks the methoxy group.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with different reactivity and applications.
Stilbene: Another related compound with distinct photophysical properties.
Uniqueness
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This makes it a valuable compound for studying the modulation of GABAA receptors and exploring its potential therapeutic applications.
Propriétés
Numéro CAS |
70603-15-5 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(1,2-diphenylethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C21H18O/c1-22-21-15-9-8-14-19(21)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3 |
Clé InChI |
MVNNPKPCPGPSCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


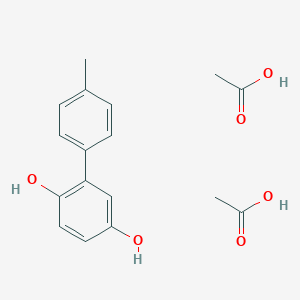
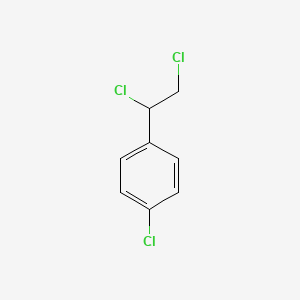
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
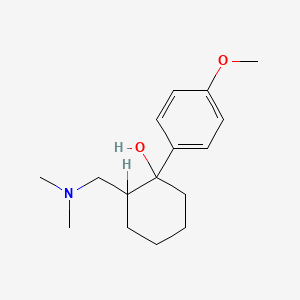

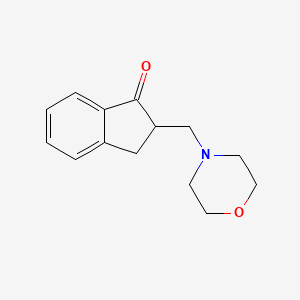
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
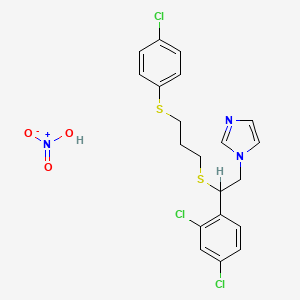
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
